4-Fluoro-D-phenylalanine hydrochloride is a fluorinated derivative of the amino acid phenylalanine, characterized by the substitution of a hydrogen atom at the para position of its aromatic ring with a fluorine atom. Its chemical formula is C₉H₁₁ClFNO₂, with a molecular weight of 219.64 g/mol. This compound appears as a white powder or shiny flakes and is known to be slightly soluble in water, with solubility less than 1 mg/mL at 70°F .
The mechanism of action of 4-F-D-Phe-HCl depends on the specific research context. Here are two potential scenarios:
This compound exhibits biological activity primarily as an antagonist of phenylalanine. It has been shown to inhibit protein synthesis due to its structural similarity to phenylalanine, which can interfere with normal metabolic pathways . Its unique fluorination may also influence its interaction with biological systems, potentially altering binding affinities and biological responses.
Synthesis of 4-Fluoro-D-phenylalanine hydrochloride typically involves:
4-Fluoro-D-phenylalanine hydrochloride has several applications, particularly in:
Interaction studies have shown that 4-Fluoro-D-phenylalanine can affect various biological systems:
Several compounds are structurally or functionally similar to 4-Fluoro-D-phenylalanine hydrochloride. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
D-Phenylalanine | No fluorine substitution | Naturally occurring amino acid |
4-Fluorophenylalanine | Fluorination at para position | Used in various biochemical assays |
3-Fluorophenylalanine | Fluorination at meta position | Different biological activity profile |
2-Fluorophenylalanine | Fluorination at ortho position | Altered steric effects influencing binding sites |
4-Fluoro-D-phenylalanine hydrochloride is unique due to its specific para-fluorination, which affects its biological interactions and properties compared to other fluorinated phenylalanines. Its role as an antagonist in protein synthesis distinguishes it from its non-fluorinated counterparts.
Acute Toxic